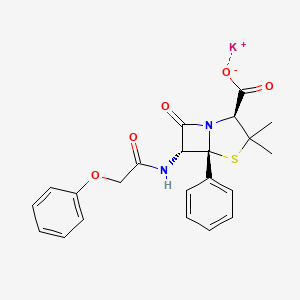
5-Phenylphenoxymethylpenicillin
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
CAS-Nummer |
55771-83-0 |
|---|---|
Molekularformel |
C22H21KN2O5S |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-5-phenyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C22H22N2O5S.K/c1-21(2)18(20(27)28)24-19(26)17(22(24,30-21)14-9-5-3-6-10-14)23-16(25)13-29-15-11-7-4-8-12-15;/h3-12,17-18H,13H2,1-2H3,(H,23,25)(H,27,28);/q;+1/p-1/t17-,18+,22-;/m1./s1 |
InChI-Schlüssel |
YNPVQSWPIFOXBP-QMCKGJGJSA-M |
SMILES |
CC1(C(N2C(=O)C(C2(S1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4)C(=O)[O-])C.[K+] |
Isomerische SMILES |
CC1([C@@H](N2C(=O)[C@H]([C@]2(S1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4)C(=O)[O-])C.[K+] |
Kanonische SMILES |
CC1(C(N2C(=O)C(C2(S1)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4)C(=O)[O-])C.[K+] |
Synonyme |
5-phenylphenoxymethylpenicillin 5-phenylphenoxymethylpenicillin, (2S-(2alpha,5alpha,6alpha))-isomer, potassium salt |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Conditions and Mechanism
- Azidoacetyl chloride reacts with the thiazoline carboxylate in anhydrous dichloromethane under nitrogen atmosphere.
- The reaction proceeds via a [2+2] cycloaddition mechanism, forming the 5-phenyl-6α-azidopenicillanate (2a ) with stereochemical control.
- Key parameters:
Catalytic Reduction and Acylation to Form the Penicillin Ester
Hydrogenation of the Azide Group
The azide group in 2a is reduced to an amine using catalytic hydrogenation:
Acylation with Phenoxyacetyl Chloride
The amine intermediate undergoes acylation to introduce the phenoxymethyl side chain:
- Reagent : Phenoxyacetyl chloride in dichloromethane
- Base : Triethylamine or pyridine
- Product : 5-phenyl-6-epiphenoxymethylpenicillin benzyl ester (4a )
Oxidation and Isomerization Challenges
Sulfoxide Formation
Oxidation of 4a with potassium permanganate (KMnO₄) yields the sulfoxide (6 ):
Isomerization with 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
- Goal : Isomerize 6 to the thermodynamically favored sulfoxide (7 ) with normal configuration.
- Challenge : Incomplete isomerization and difficulty in isolating 7 due to equilibrium dynamics.
Final Debenzylation and Salt Formation
Removal of the Benzyl Protecting Group
Potassium Salt Preparation
- Neutralization : Treatment with potassium α-ethylcaproate in dry ether
- Yield : 76% after recrystallization.
Analytical and Pharmacological Outcomes
Purity and Stability
Antibacterial Activity
- Low Potency : this compound exhibits minimal activity against Staphylococcus aureus (MIC >128 µg/mL).
- 6-Epimer Inactivity : Stereochemical configuration critically impacts β-lactamase resistance.
Comparative Synthesis Routes
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 5-Phenylphenoxymethylpenicillin, and how do they influence its pharmacological activity?
- Methodological Answer: Conduct X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy to confirm the compound’s structure, focusing on the phenylphenoxymethyl side chain’s spatial orientation. Compare its binding affinity to penicillin-binding proteins (PBPs) using surface plasmon resonance (SPR) assays. Structural modifications at the side chain can alter β-lactamase stability, which should be tested via enzymatic hydrolysis assays .
Q. What methodologies are recommended for synthesizing this compound with high purity?
- Methodological Answer: Follow IUPAC guidelines for synthetic routes, starting with 6-aminopenicillanic acid (6-APA) as the core. Incorporate the phenylphenoxymethyl group via acylation under anhydrous conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via high-performance liquid chromatography (HPLC). Validate purity (>98%) using mass spectrometry and elemental analysis .
Q. What pharmacokinetic parameters should be prioritized in preclinical studies of this compound?
- Methodological Answer: Use a crossover study design in animal models to assess bioavailability, half-life, and protein binding. Employ non-compartmental pharmacokinetic modeling to calculate AUC(0–24h) and Cmax. Compare results to penicillin V (phenoxymethylpenicillin) to evaluate enhanced stability or absorption due to the phenyl group .
Advanced Research Questions
Q. How can researchers design robust in vivo studies to evaluate this compound’s efficacy against resistant bacterial strains?
- Methodological Answer: Use a murine neutropenic thigh infection model with methicillin-resistant Staphylococcus aureus (MRSA) isolates. Define endpoints such as bacterial load reduction (log10 CFU/mL) and pharmacodynamic indices (e.g., %T > MIC). Include a control group receiving vancomycin and ensure blinding to minimize bias. Ethical approvals must address humane endpoints and sample size justification .
Q. What strategies resolve contradictions in reported bioavailability data for this compound across studies?
- Methodological Answer: Perform a systematic review using the PICO framework: Population (animal/human subjects), Intervention (dosage forms), Comparison (bioavailability vs. penicillin V), Outcome (AUC/Cmax). Apply meta-analysis to identify heterogeneity sources (e.g., gastric pH effects). Validate findings via in vitro dissolution testing under simulated intestinal conditions .
Q. How can analytical protocols be optimized to detect degradation products of this compound under varying storage conditions?
- Methodological Answer: Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze samples using ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry. Quantify major degradation products (e.g., β-lactam ring-opened forms) against validated reference standards. Statistical tools like ANOVA can assess significance of temperature/pH effects on degradation rates .
Methodological Frameworks
- PICO : Use to structure comparative efficacy studies (e.g., Population: immunocompromised hosts; Intervention: this compound; Comparison: standard penicillin; Outcome: mortality reduction) .
- FINER : Ensure research questions are Feasible (e.g., accessible bacterial strains), Interesting (novel mechanism exploration), Novel (addressing β-lactamase resistance), Ethical (IACUC-approved protocols), and Relevant (alignment with antimicrobial stewardship goals) .
Data Contradiction Analysis
- Cross-validate conflicting results (e.g., variable MIC values) by repeating assays in triplicate under controlled conditions (pH, inoculum size). Use Bland-Altman plots to assess inter-laboratory variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


